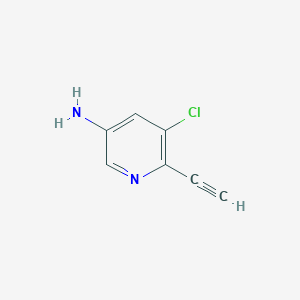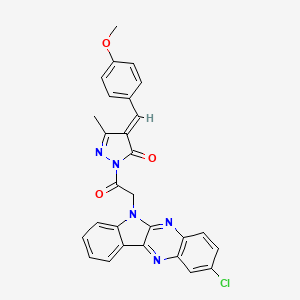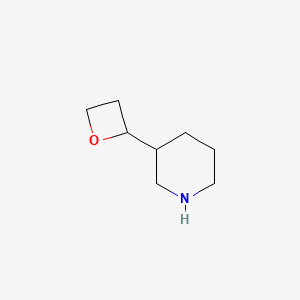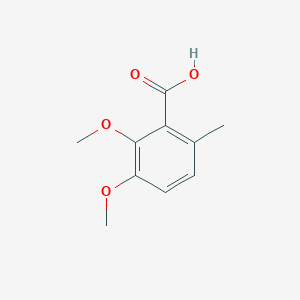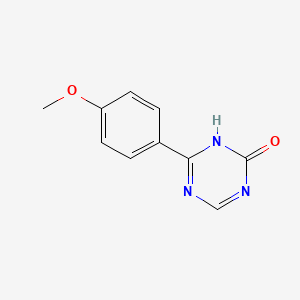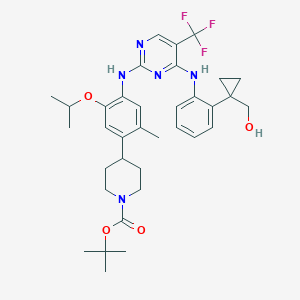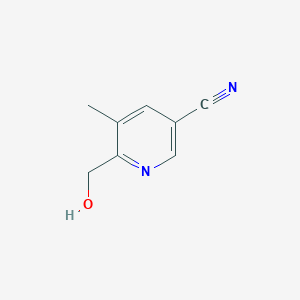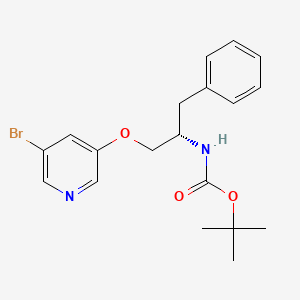
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a bromopyridine moiety, and a phenylpropan-2-yl group
Métodos De Preparación
The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .
Análisis De Reacciones Químicas
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.
Comparación Con Compuestos Similares
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbanilate: Similar in structure but with different functional groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but differs in its overall structure and applications.
tert-Butyl (4-bromobenzyl)carbamate: Shares the bromine and tert-butyl carbamate groups but has a different aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23BrN2O3 |
|---|---|
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1 |
Clave InChI |
INCGEYMERWCJKG-INIZCTEOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


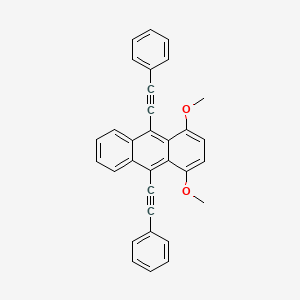
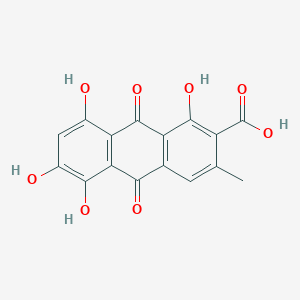
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
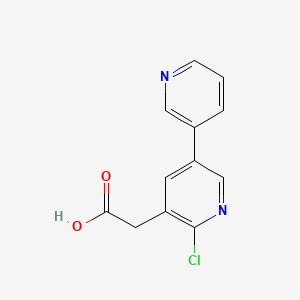
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
